molecular formula C18H18N4O3S B2466524 (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1226432-92-3

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2466524
CAS No.: 1226432-92-3
M. Wt: 370.43
InChI Key: HYCYGJVLXWWBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" features a hybrid heterocyclic architecture combining a 1,3,4-thiadiazole core, a furan-2-yl substituent, a piperidine ring, and a 2-methoxypyridin-3-yl methanone group. The 1,3,4-thiadiazole moiety is known for its electron-deficient nature and bioactivity in antimicrobial and anticancer agents . The furan ring may enhance π-π stacking interactions, while the methoxypyridine group could improve solubility and binding affinity in biological systems.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-15-13(4-2-8-19-15)18(23)22-9-6-12(7-10-22)16-20-21-17(26-16)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYGJVLXWWBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that features a piperidine core, a thiadiazole ring, and a methoxypyridine moiety. This structural composition suggests a diverse range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 389.5 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

Thiadiazole derivatives, including those similar to our compound of interest, have been investigated for their anticancer potential. In vitro studies have demonstrated their ability to inhibit the proliferation of several cancer cell lines through mechanisms such as topoisomerase inhibition and modulation of apoptosis pathways. Notably, compounds like 4h , which contain similar structural features, have shown selective cytotoxicity against cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) pathway .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Thiadiazoles are known to exhibit significant inhibition of inflammatory mediators in various models. For example, certain derivatives have been shown to reduce paw edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. The furan and thiadiazole rings are believed to interact with various targets, modulating their activity and leading to the observed biological effects. The piperidine ring enhances binding affinity and specificity, while the methoxypyridine contributes to overall stability and solubility .

Research Findings

Study Biological Activity Results
AnticancerSignificant cytotoxicity against various human cancer cell lines; inhibition of topoisomerase activity.
AntimicrobialEffective against multiple bacterial strains; mechanisms involve disruption of cell wall synthesis.
Anti-inflammatoryReduction in paw edema in animal models; potential for therapeutic use in inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives similar to our compound:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, demonstrating significant inhibition rates compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation reported on the antimicrobial properties of thiadiazole compounds against resistant bacterial strains, showcasing their potential as alternative antibiotics .
  • Anti-inflammatory Mechanisms : Research focusing on inflammatory models revealed that certain derivatives could effectively reduce inflammation markers in vivo, suggesting their utility in treating diseases like arthritis .

Scientific Research Applications

Anticancer Potential

Numerous studies have indicated that compounds containing thiadiazole and furan moieties exhibit promising anticancer activity. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

In Vitro Cytotoxicity Data:

Compound IDCell LineIC50 (µg/mL)
4iMCF-72.32
4eMCF-75.36
4cHepG210.10

These results suggest that the compound could be developed as a potential anticancer agent by further optimizing its structure for enhanced efficacy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research indicates that similar compounds have shown significant antibacterial and antifungal activities.

Antibacterial Activity Data:

Compound IDTarget BacteriaMIC (µg/mL)
11cStaphylococcus aureus32
11eEscherichia coli47.5

The introduction of specific substituents on the phenyl ring has been linked to enhanced antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development.

Case Studies

In one notable study, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, one structurally related to the compound exhibited an IC50 value significantly lower than conventional chemotherapeutics such as doxorubicin, indicating its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core motifs, substituents, and reported bioactivities.

Thiadiazole-Containing Analogs
Compound Name Core Structure Substituents Key Functional Groups Bioactivity Reference
Target Compound 1,3,4-Thiadiazole, piperidine, pyridine Furan-2-yl, 2-methoxypyridin-3-yl methanone Thiadiazole, furan, piperidine, methoxypyridine Not reported -
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole, thiazolidinone 4-Fluorophenyl, 4-methoxyphenyl Thiadiazole, thiazolidinone, fluorophenyl Antimicrobial (implied by thiazolidinone core)
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one 1,3,4-Thiadiazole, thiazolidinone Nitrofuran, pyridine Nitro group, thiazolidinone Likely antibacterial (nitro groups enhance activity)

Key Observations :

  • The target compound’s thiadiazole core aligns with antimicrobial agents like ’s thiazolidinone derivative .
  • Nitrofuran substituents in enhance antibacterial potency, suggesting that the furan-2-yl group in the target compound may similarly modulate activity .
Methanone and Pyridine Derivatives
Compound Name Core Structure Substituents Key Functional Groups Bioactivity Reference
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Pyridine, pyrazoline Indole, phenyl Pyridine methanone, indole Not reported (pyridine methanones often target kinases)
(4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone Pyridine, methanone 4-Methoxyphenyl, thiophene Methoxyphenyl, ethynylthiophene Not reported (structural complexity suggests catalytic synthesis)

Key Observations :

  • The 2-methoxypyridine group in the target compound may improve pharmacokinetic properties compared to unsubstituted pyridines.
Piperidine and Furan Derivatives
Compound Name Core Structure Substituents Key Functional Groups Bioactivity Reference
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone Pyrazoline, furan Benzo[d][1,3]dioxole, furan Furan, methanone Antimicrobial (implied by furan and dioxole groups)
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole, piperazine Methylpiperazine Piperazine, thiadiazole Not reported (piperazine enhances solubility)

Key Observations :

  • Piperidine/piperazine rings (as in the target compound and ) improve solubility and bioavailability .
  • Furan-containing compounds (e.g., ) exhibit antimicrobial activity, suggesting a possible role for the furan-2-yl group in the target compound .

Q & A

Basic: What are the key challenges in synthesizing (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:

  • Heterocycle Compatibility : The thiadiazole and furan rings are sensitive to harsh conditions. Mild solvents (e.g., dichloromethane) and low temperatures are recommended to preserve their integrity during coupling reactions .
  • Piperidine Functionalization : Acylation of the piperidine nitrogen demands anhydrous conditions to avoid hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
  • Purification : Co-elution of byproducts with similar polarity can occur. Gradient HPLC with a C18 column and acetonitrile/water mobile phase is effective for isolation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic Validation :
    • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy group at δ ~3.9 ppm in ¹H NMR; carbonyl carbon at δ ~165 ppm in ¹³C NMR) .
    • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, particularly for the piperidine-thiadiazole junction .

Advanced: What strategies optimize the compound’s stability during biological assays?

  • Solvent Selection : Use DMSO for stock solutions (stable at -20°C for >6 months) and dilute in PBS (pH 7.4) to minimize aggregation .
  • Light Sensitivity : Thiadiazole derivatives degrade under UV light. Conduct assays in amber vials or under low-light conditions .
  • Metabolic Stability : Incorporate a methoxy group on the pyridine ring to reduce cytochrome P450-mediated oxidation, as seen in analogs .

Advanced: How do structural modifications influence the compound’s biological activity?

A structure-activity relationship (SAR) study highlights:

Substituent Modification Impact on Activity
Furan-2-yl Replacement with thiophene↓ Antimicrobial activity
2-Methoxypyridin-3-yl Demethylation to pyridinol↑ Solubility but ↓ plasma stability
Piperidine N-acylation Substitution with sulfonamideAlters kinase inhibition selectivity

These findings suggest that the furan and methoxy groups are critical for target engagement, while the piperidine scaffold allows modular derivatization .

Advanced: How should researchers resolve contradictions in reported biological data for similar compounds?

  • Assay Variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from differences in enzyme sources or buffer compositions .
  • Off-Target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to distinguish specific activity from cytotoxicity .
  • Computational Validation : Perform docking studies to verify if structural analogs share binding modes with the target protein (e.g., EGFR kinase) .

Advanced: What mechanistic hypotheses explain the compound’s anticancer activity?

  • Kinase Inhibition : The thiadiazole moiety chelates Mg²⁺ in ATP-binding pockets, as observed in VEGFR2 inhibitors .
  • DNA Intercalation : The planar furan-pyridine system may intercalate DNA, inducing apoptosis in leukemia cell lines (supported by comet assay data for analogs) .
  • ROS Generation : Thiadiazole derivatives can elevate intracellular ROS, triggering oxidative stress in solid tumors .

Basic: What analytical methods quantify the compound in pharmacokinetic studies?

  • LC-MS/MS : Use a triple quadrupole system with ESI+ ionization (MRM transition m/z 450 → 312 for quantification). Limit of detection: 0.1 ng/mL .
  • Microsomal Stability Assays : Incubate with liver microsomes and monitor parent compound depletion via UV-HPLC at 254 nm .

Advanced: How can researchers leverage this scaffold for neurodegenerative disease applications?

  • Blood-Brain Barrier Penetration : Introduce lipophilic groups (e.g., fluorophenyl) to enhance logP values while maintaining molecular weight <450 Da .
  • Cholinesterase Inhibition : Analogous piperidine-thiadiazole compounds show AChE inhibition (IC50 ~5 µM). Test derivatives using Ellman’s assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.